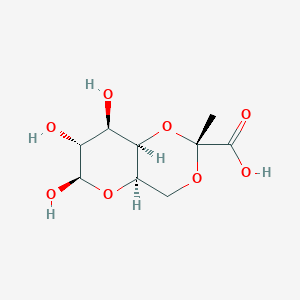

4,6pyDGalbeta R isomer

Description

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose: is a derivative of glucose, a simple sugar that is an essential energy source in living organisms. This compound is characterized by the presence of a carboxyethylidene group attached to the 4th and 6th carbon atoms of the glucose molecule.

Properties

Molecular Formula |

C9H14O8 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

(2R,4aR,6R,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid |

InChI |

InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9-/m1/s1 |

InChI Key |

QVVFNJUJKXWFAU-CECBSOHTSA-N |

Isomeric SMILES |

C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose typically involves the acetalation of glucose with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the acetal linkage between the glucose and pyruvic acid. The process can be summarized as follows:

Starting Material: Beta-D-Glucose

Reagent: Pyruvic acid

Catalyst: Acid (e.g., hydrochloric acid)

Reaction Conditions: The reaction mixture is heated to promote the formation of the acetal linkage.

Industrial Production Methods: Industrial production of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Isomer-Specific Reaction Mechanisms

Isomers exhibit distinct reactivities due to differences in molecular geometry or electronic environments. For example:

-

Stereoisomerism : The branching ratio (η) in the C⁺ + H₂O → HCO⁺/HOC⁺ + H reaction depends on isomerization pathways. Experimental studies show η = 2.1(4) after accounting for radiative cooling effects, where 87.8% of HOC⁺ isomerizes to HCO⁺ due to internal energy exceeding the isomerization barrier .

-

Constitutional isomers : The propargyl radical (C₃H₃) self-reaction produces eight C₆H₆ isomers, including benzene, with branching ratios determined via threshold-photoelectron spectroscopy .

Reactivity of Isomers

Analytical Challenges

Isomer identification often relies on advanced techniques:

-

Threshold-photoelectron spectroscopy (TPES) : Used to distinguish C₆H₆ isomers (e.g., benzene, fulvene) in the propargyl radical reaction .

-

NMR and mass spectrometry : For example, anti- and syn-tbu-PyDPI isomers were separated chromatographically based on polarity differences .

Theoretical Insights

Quantum chemical calculations (e.g., UCCSD(T)-F12a) and quasiclassical trajectory (QCT) methods predict isomerization barriers and branching ratios. For C⁺ + H₂O, radiative cooling reduces the branching ratio from 2.3 (theory) to 2.1 (experiment) .

Scientific Research Applications

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders.

Mechanism of Action

The mechanism of action of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

- 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose

- 4,6-O-(1-Carboxyethylidene)-Beta-D-Galactose

Comparison:

- Structural Differences: While these compounds share the carboxyethylidene group, they differ in the sugar moiety (glucose, mannose, or galactose).

- Reactivity: The reactivity of these compounds can vary based on the sugar moiety, affecting their interaction with enzymes and other biomolecules.

- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose is particularly useful in studies related to glucose metabolism .

Q & A

Q. Basic Research Focus :

- Key Issue : Ensuring stereochemical fidelity during synthesis.

- Methodological Answer : Use reaction conditions (e.g., temperature, solvent polarity) that stabilize the R isomer. For example, low-temperature synthesis (<0°C) in aprotic solvents (e.g., DMF) can reduce kinetic isomerization. Monitor reaction progress with chiral HPLC or GC-FTIR to detect unintended interconversion .

Q. Advanced Research Focus :

- Key Issue : Quantifying dynamic interconversion under varying conditions.

- Methodological Answer : Employ variable-temperature NMR or gas chromatography with multivariate curve resolution (MCR) to track isomer ratios over time. Statistical tools like ANOVA can validate the significance of observed changes in isomer stability under thermal stress .

What analytical techniques are most reliable for distinguishing 4,6pyDGalbeta R isomer from its stereoisomers?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Key Issue : Resolving overlapping spectral signals in complex mixtures.

- Methodological Answer : Apply 2D NMR (e.g., COSY, NOESY) to assign stereochemistry. For trace isomer detection, use mass spectrometry coupled with ion mobility (IMS-MS) to separate isobaric species .

How should researchers address contradictions in bioactivity data between batches of 4,6pyDGalbeta R isomer?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Key Issue : Determining if bioactivity variations stem from isomer degradation or experimental design.

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) to assess isomer degradation kinetics. Use linear regression to correlate impurity levels (e.g., oxidation byproducts) with bioassay outcomes .

What statistical approaches are recommended for analyzing isomer-specific data variability in biological assays?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Key Issue : Modeling dose-response relationships with isomer mixtures.

- Methodological Answer : Use multivariate analysis (e.g., PCA) to deconvolute contributions of individual isomers. Bayesian hierarchical models can account for batch-to-batch variability .

How can researchers design studies to validate the isomer’s mechanism of action while controlling for stereochemical confounding factors?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Key Issue : Differentiating target-specific effects from off-target isomer interactions.

- Methodological Answer : Use CRISPR-edited cell lines lacking the target receptor to isolate stereospecific effects. Pair with molecular docking simulations to predict isomer-receptor binding affinities .

What strategies mitigate publication bias when reporting negative or inconclusive results for 4,6pyDGalbeta R isomer?

Q. Basic Research Focus :

Q. Advanced Research Focus :

- Key Issue : Addressing irreproducibility in isomer bioactivity studies.

- Methodological Answer : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in open-access repositories. Use meta-analysis frameworks to reconcile conflicting findings across studies .

How should researchers formulate hypotheses about the isomer’s metabolic fate in vivo?

Q. Basic Research Focus :

Q. Advanced Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.